molecular formula C20H20ClN3O B11346275 1-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

1-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

Cat. No.: B11346275
M. Wt: 353.8 g/mol
InChI Key: XWZMIFZSOWVSAM-UHFFFAOYSA-N
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Description

1-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a benzodiazole ring, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the benzodiazole ring. This intermediate is further reacted with pyrrolidine and ethanone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

1-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C20H20ClN3O/c1-14(25)23-12-4-7-19(23)20-22-17-5-2-3-6-18(17)24(20)13-15-8-10-16(21)11-9-15/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3

InChI Key

XWZMIFZSOWVSAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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